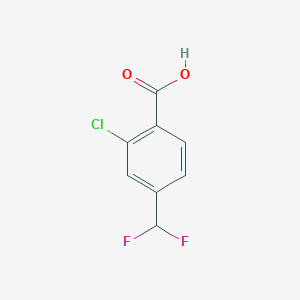

2-Chloro-4-(difluoromethyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

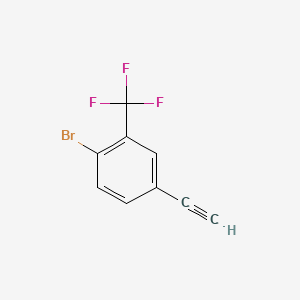

2-Chloro-4-(difluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H5ClF2O2 and a molecular weight of 206.58 . It is a powder in its physical form .

Molecular Structure Analysis

The InChI code for 2-Chloro-4-(difluoromethyl)benzoic acid is 1S/C8H5ClF2O2/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,7H,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

2-Chloro-4-(difluoromethyl)benzoic acid is a powder in its physical form . It has a molecular weight of 206.58 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Fluorescence Probes for Reactive Oxygen Species Detection

The development of novel fluorescence probes for selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radical (⋅OH) and peroxidase intermediates showcases a pivotal application of related chemical structures. These probes, designed to fluoresce upon reaction with specific ROS, enable the differentiation and specific detection of reactive species in biological contexts, highlighting the utility of benzoic acid derivatives in advanced analytical chemistry and cellular biology research (Setsukinai et al., 2003).

Halogen Bonding in Crystal Engineering

The study of molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic acid with pyridyl and benzoic acid derivatives through a crystal engineering approach emphasizes the role of halogen bonds alongside hydrogen bonds. This work exemplifies the significance of halogen bonding in dictating the stability and architecture of crystalline structures, offering insights into the design of novel materials with specific properties (Oruganti et al., 2017).

Hypervalent Iodine Reagents for Organic Synthesis

The utilization of 3-(dichloroiodo)benzoic acid as a recyclable hypervalent iodine reagent for the vicinal halomethoxylation of unsaturated compounds represents another innovative application. This research highlights the efficiency and environmental benefits of using such reagents in organic synthesis, providing a pathway for more sustainable chemical processes (Yusubov et al., 2004).

Thermodynamic Studies for Process Design

In pharmaceutical research, benzoic acid and its derivatives, including chlorobenzoic acids, are key for understanding the phase behavior of drug substances. Thermodynamic studies employing models like Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) offer critical data on the solubility and stability of these compounds, facilitating the design of efficient drug formulation and manufacturing processes (Reschke et al., 2016).

Environmental Applications and Water Treatment

Investigations into chromate-induced activation of hydrogen peroxide for the oxidative degradation of aqueous organic pollutants demonstrate the environmental applications of benzoic acid derivatives. This research outlines a novel advanced oxidation process capable of degrading recalcitrant organic compounds in water, contributing to the development of more effective and sustainable water treatment technologies (Bokare & Choi, 2010).

Safety and Hazards

The safety information available indicates that 2-Chloro-4-(difluoromethyl)benzoic acid is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . These statements correspond to hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation, respectively .

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-4-(difluoromethyl)benzoic acid are currently unknown

Mode of Action

It is likely that it interacts with its targets in a manner similar to other benzoic acid derivatives, which often act by binding to and modulating the activity of their target proteins or enzymes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-(difluoromethyl)benzoic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

properties

IUPAC Name |

2-chloro-4-(difluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,7H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVUDKTVDCDWFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2827646.png)

![3-(3-hydroxypropyl)-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2827648.png)

![4-[2-(1-Methylpyrazol-4-yl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2827650.png)

amine](/img/structure/B2827651.png)

![(E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbohydrazide](/img/structure/B2827653.png)

![(E)-N-cyclopropyl-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2827654.png)

![3-[(2S,4S,6R)-6-[[(2R,3R,4R,5S,6S)-3,5-Dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2827659.png)

![5-((2,6-Dimethylmorpholino)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2827661.png)

![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2827664.png)

![2-chloro-N-{4-[(2,5-dimethylphenyl)thio]phenyl}acetamide](/img/structure/B2827666.png)